

pyrrolo[2,3-d]pyrimidine nucleoside antibiotic derivatives

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Compound Focus: 5-Hydroxymethyltubercidin

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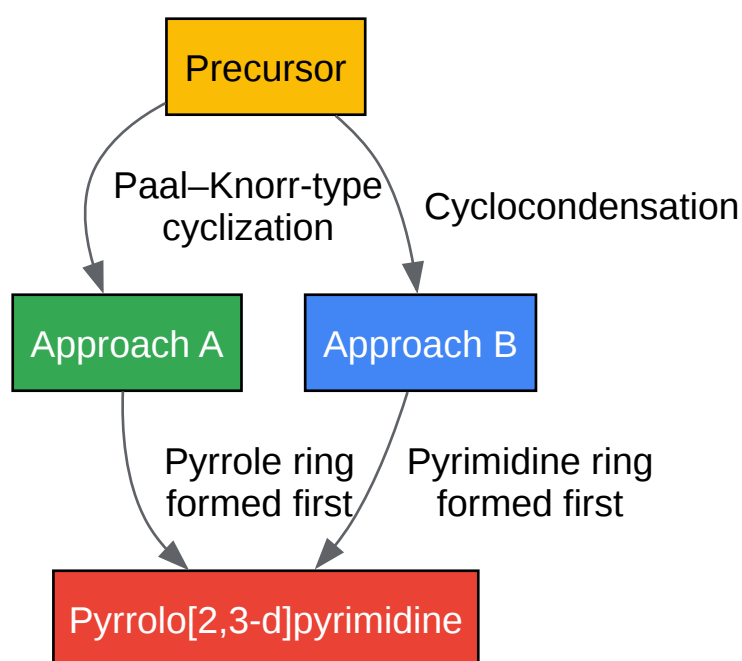
Core Structure and Significance

The pyrrolo[2,3-d]pyrimidine scaffold, known as a **7-deazapurine**, is a nitrogen-containing heterocyclic compound that fuses an electron-rich pyrrole ring with an electron-deficient pyrimidine ring [1] [2]. Its key feature is a close structural resemblance to natural purine nucleotides, allowing it to interact with enzymatic targets in pathogens and human cells [1] [2] [3].

This scaffold is considered a **privileged structure** in medicinal chemistry. Its synthetic versatility and ability to be broadly tuned for various biological targets have led to widespread investigation [3]. Research has explored its potential as antimicrobial [1] [4], antiviral [1] [4] [5], and anticancer agents [6] [7], as well as kinase inhibitors [6].

Synthetic Methodologies

A key advantage of the pyrrolo[2,3-d]pyrimidine core is its synthetic accessibility. The following diagram illustrates two classical strategies for constructing this scaffold.



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Two main synthetic strategies for pyrrolo[2,3-d]pyrimidine scaffold construction.

Strategy B: Pyrimidine Ring Formation

This approach starts with a pre-formed pyrrole ring and constructs the pyrimidine ring through cyclocondensation [1] [2]. Specific methods include:

- **From a pyrrole ring containing an amide bond:** A method developed by Davoodnia et al. uses cyclocondensation between 2-amino-1H-pyrrole-3-carboxamide derivatives and aromatic aldehydes under solvent-free conditions, catalyzed by a Brønsted-acidic ionic liquid $[(\text{CH}_2)_4\text{SO}_3\text{HMIM}][\text{HSO}_4]$ at 85°C to produce 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-ones in good yields [1] [2].
- **From a pyrrole ring containing a nitrile group (C≡N):** This is a classical two-step process. For example, a synthesis begins with the formation of a 2-amino-3-cyanopyrrole intermediate via the Gewald reaction. This intermediate then undergoes **cyclo-condensation with formamide in DMF**. Adding a small amount of formic acid can significantly improve the reaction yield [1] [2].

Antimicrobial and Antiviral Activities

Pyrrolo[2,3-d]pyrimidine derivatives show promising broad-spectrum biological activities. The table below summarizes selected antimicrobial and antiviral data from recent studies.

Compound / Series	Biological Activity	Reported Efficacy / IC ₅₀	Reference / Control
New derivatives (2021) [4]	Antimicrobial	"Promising" activity	Compared to Gentamicin
New derivatives (2021) [4]	Antiviral	"Promising" activity, including against Newcastle disease	Compared to Ribavirin
Acyclic analogue 7c [5]	Antiviral (vs. HCMV)	Active at low-cytotoxicity concentrations	Inhibits Human Cytomegalovirus (HCMV) but not HSV-1
Patent JPH10509132 [8]	Antiviral (vs. HCMV & HSV-1)	"Excellent antiviral activity" & "significantly lower cytotoxicity"	Compared to known nucleoside derivatives

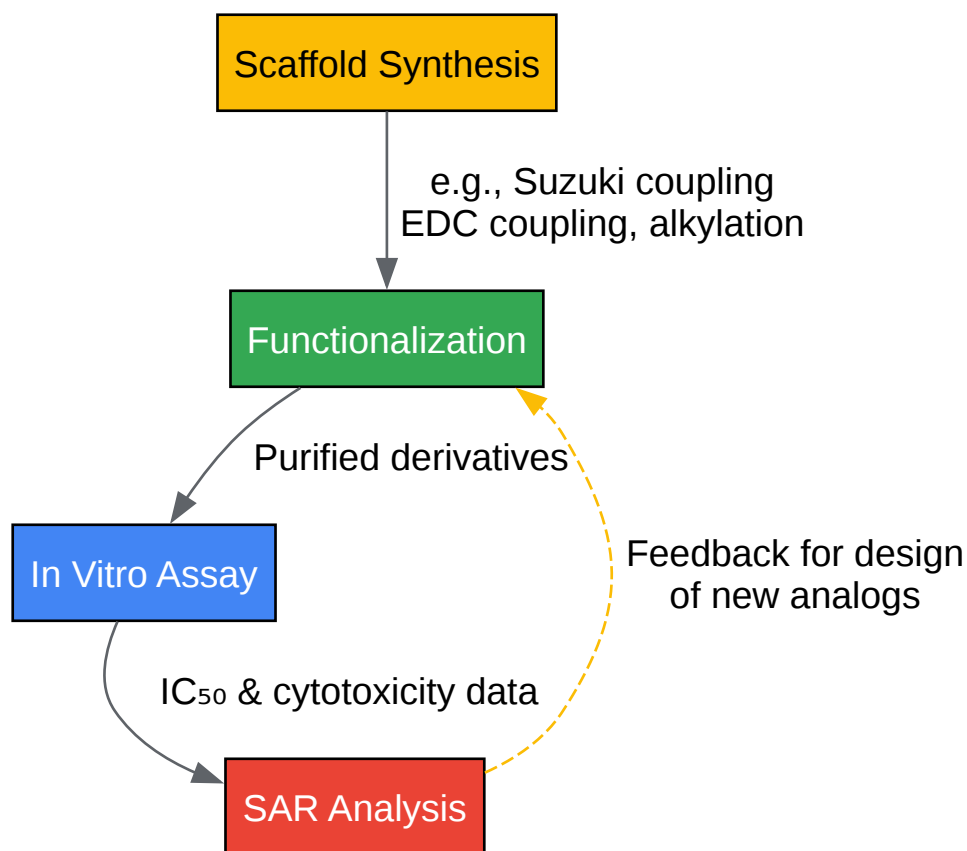
Key Structural Insights

The biological activity of these compounds is highly dependent on their substitution patterns. Key structure-activity relationship (SAR) findings include:

- **Hydrogen Bonding is Crucial:** In kinase-targeting derivatives, the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core act as a "warhead," forming critical hydrogen bonds with the hinge region of the target enzyme. **Methylation of these nitrogen atoms leads to a severe loss of activity**, confirming the importance of these hydrogen bond donors/acceptors [6].
- **Bioisosteric Replacement:** Replacing the pyrrolo[2,3-d]pyrimidine core with a **thieno[2,3-d]pyrimidine** (swapping nitrogen for sulfur) resulted in a significant, though not absolute, decrease in inhibitory activity in RET kinase models, indicating the optimal nature of the original scaffold [6].
- **Role of Halogenation:** Incorporating **halogen atoms** (e.g., fluorine, chlorine) into the structure is a common strategy to enhance a compound's potency, selectivity, and overall pharmacological profile. This is exemplified in many approved TKIs like gefitinib and sunitinib, and has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives to improve their multi-kinase inhibitory activity [7].

Experimental Protocol Highlights

While full synthetic procedures are detailed in the source literature, a typical multi-step workflow for creating and testing new derivatives involves the process shown below.



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Generalized workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

- **Key Synthetic Step – EDC Coupling:** A common method for constructing the final target compounds involves amide bond formation. This is often achieved by coupling a carboxylic acid-intermediate with various anilines using **1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)** as a coupling agent [6].
- **Key Synthetic Step – Suzuki Coupling:** To introduce diversity at the C-6 position of the core scaffold, a **Suzuki-Miyaura cross-coupling reaction** is frequently employed. This palladium-catalyzed reaction couples an iodo- or bromo-substituted pyrrolopyrimidine intermediate with various boronic acids [6].
- **Biological Evaluation – Enzymatic Assays:** Inhibition potency is typically determined via biochemical assays. For kinases, this often involves measuring the compound's ability to inhibit the

phosphorylation of a peptide substrate by the target enzyme (e.g., RET kinase), with IC₅₀ values calculated from dose-response curves [6].

- **Biological Evaluation – Cytotoxicity and Antiviral Assays:** Cell-based assays are used to determine a compound's cytotoxicity (e.g., against L1210 murine leukemic cells or various human cancer cell lines) and its antiviral activity (e.g., against HCMV or HSV-1). The **therapeutic index (TI)** is then calculated to identify compounds with selective antiviral action and low cellular toxicity [7] [5].

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